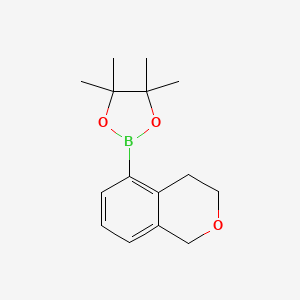
2-(3,4-dihydro-1H-2-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydro-1H-2-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzopyran ring fused with a dioxaborolane moiety. It is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-boron bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-1H-2-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-dihydro-1H-2-benzopyran-5-ylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-80°C. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-1H-2-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3,4-dihydro-1H-2-benzopyran-5-ylboronic acid.
Reduction: 3,4-dihydro-1H-2-benzopyran-5-ylmethanol.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-dihydro-1H-2-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of boron-containing drugs for cancer therapy and other medical applications.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 2-(3,4-dihydro-1H-2-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of stable carbon-boron bonds. These bonds are crucial in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The compound acts as a boron source, which reacts with palladium catalysts to form the desired product.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dihydro-1H-2-benzopyran-5-ylboronic acid
- 3,4-dihydro-1H-2-benzopyran-5-ylmethanol
- 3,4-dihydro-1H-2-benzopyran-5-ylamine
Uniqueness
Compared to similar compounds, 2-(3,4-dihydro-1H-2-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions. The presence of the dioxaborolane moiety enhances its ability to form stable carbon-boron bonds, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isochromen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)13-7-5-6-11-10-17-9-8-12(11)13/h5-7H,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLNWZRGPORTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCOCC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-fluorophenyl)-1-[2-(5-methyl-4H-1,2,4-triazol-3-yl)piperidino]-1-ethanone](/img/structure/B6747694.png)

![1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea](/img/structure/B6747712.png)
![(4aS,9bR)-2,8-dimethyl-5-(pyridin-3-ylsulfonyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B6747714.png)
![1H-indol-4-yl[4-(2-phenoxyethoxy)piperidino]methanone](/img/structure/B6747723.png)
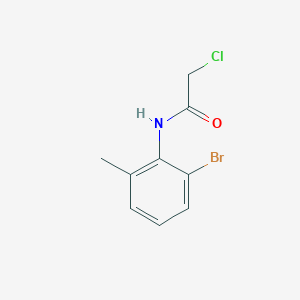
![3-(2,4-dimethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B6747735.png)
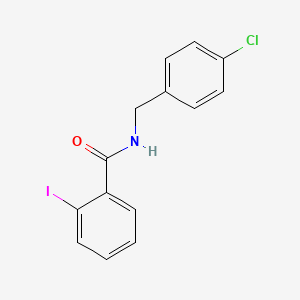
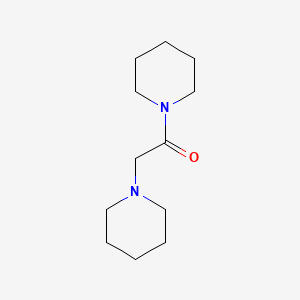
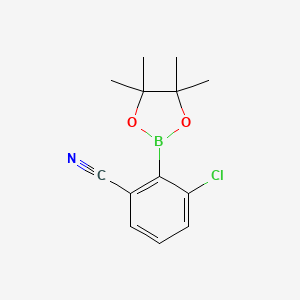
![1-[(3S)-3-(2-pyrrolidin-1-ylpyridin-3-yl)oxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B6747767.png)
![4-(7-Oxa-4-azaspiro[2.5]octan-4-ylsulfonylmethyl)benzonitrile](/img/structure/B6747768.png)
![(2R,6R)-2-(2-methoxyphenyl)-6-methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidine](/img/structure/B6747773.png)
![(2S,6R)-2,6-dimethyl-N-[2-methyl-5-(pyridin-2-ylmethyl)phenyl]morpholine-4-carboxamide](/img/structure/B6747780.png)
